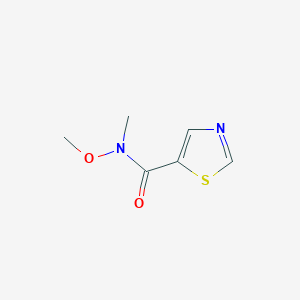
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Übersicht
Beschreibung
“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It has a molecular weight of 204.29 g/mol . The IUPAC name for this compound is N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 .Physical And Chemical Properties Analysis
“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 53.2 Ų . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to exhibit significant antioxidant activity . They can neutralize free radicals and other reactive oxygen species, which play a role in various diseases and aging processes.
Analgesic Activity
Compounds related to the thiazole scaffold have been found to act as analgesics . They can help to relieve pain, making them potentially useful in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have been shown to possess anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation, such as arthritis and autoimmune diseases.
Antimicrobial and Antifungal Activities
Thiazole compounds have demonstrated antimicrobial and antifungal effects . This makes them potential candidates for the development of new antimicrobial and antifungal drugs.
Antiviral Activity
Research has shown that thiazole derivatives can have antiviral properties . They could be used in the development of new antiviral drugs, particularly as resistance to existing drugs continues to be a significant global health challenge.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Antitumor and Cytotoxic Activities
Thiazole compounds have shown potential as antitumor or cytotoxic drug molecules . They could be used in the development of new cancer treatments, particularly for forms of cancer that are resistant to existing therapies.
Diuretic Activity
Thiazole derivatives have been found to act as diuretics . They could be used in the treatment of conditions like hypertension and heart failure, where reducing fluid in the body can help to alleviate symptoms.
Wirkmechanismus
Target of Action
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXAOUDHZOHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649884 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921101-66-8 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)



![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)








![2,4,7-Tribromobenzo[d]thiazole](/img/structure/B1604360.png)